molecular formula C2H4Li2O8S2 B12683848 Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate CAS No. 85068-57-1

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate

Cat. No.: B12683848
CAS No.: 85068-57-1
M. Wt: 234.1 g/mol
InChI Key: RDJJDSHRIBHBOW-UHFFFAOYSA-L
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Description

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate is a chemical compound with the molecular formula C2H4Li2O8S2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium 1,2-dihydroxy-1,2-ethanedisulphonate typically involves the reaction of ethanedisulfonic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H4(SO3H)2+2LiOHC2H4Li2O8S2+2H2O\text{C2H4(SO3H)2} + 2 \text{LiOH} \rightarrow \text{C2H4Li2O8S2} + 2 \text{H2O} C2H4(SO3H)2+2LiOH→C2H4Li2O8S2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form ethanedisulfonic acid.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dilithium 1,2-dihydroxy-1,2-ethanedisulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. This interaction can lead to various physiological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Lithium ethanedisulphonate
  • Sodium ethanedisulphonate
  • Potassium ethanedisulphonate

Uniqueness

Dilithium 1,2-dihydroxy-1,2-ethanedisulphonate is unique due to its specific lithium content, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it valuable in various applications.

Properties

CAS No.

85068-57-1

Molecular Formula

C2H4Li2O8S2

Molecular Weight

234.1 g/mol

IUPAC Name

dilithium;1,2-dihydroxyethane-1,2-disulfonate

InChI

InChI=1S/C2H6O8S2.2Li/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2

InChI Key

RDJJDSHRIBHBOW-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-]

Origin of Product

United States

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